(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
CAS No.:
Cat. No.: VC9547256
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrO3 |
|---|---|
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C11H9BrO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | YOEDBCJITYUYTB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(2-Bromo-6-methyl-1-benzofuran-3-yl)acetic acid belongs to the benzofuran family, a class of heterocyclic compounds featuring fused benzene and furan rings. Its molecular formula (C₁₁H₉BrO₃) corresponds to a molecular weight of 269.09 g/mol. The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the acetic acid group enables hydrogen bonding and salt formation, critical for interactions with biological targets.
Crystallographic Analysis
X-ray diffraction studies reveal that the compound crystallizes in an asymmetric unit containing two independent molecules (A and B) with nearly identical planar conformations. The root-mean-square (r.m.s.) deviation for non-hydrogen atoms between the two molecules is minimal, indicating structural consistency . The planarity of the benzofuran core facilitates π-π stacking interactions, which may influence its solid-state packing and solubility .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| R-factor | 0.045 |
Synthesis and Optimization
Synthetic Routes
The synthesis of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid typically begins with 4-(bromomethyl)-7-methylcoumarin as a precursor. A two-step process involving alkaline hydrolysis and acid neutralization achieves a 95% yield .
Reaction Conditions
-
Step 1: Refluxing 4-(bromomethyl)-7-methylcoumarin (10 mM) in 1M NaOH (100 mL) for 1–2 hours.
-
Step 2: Neutralization with 1M HCl, followed by filtration and drying .
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 4-(Bromomethyl)-7-methylcoumarin |
| Reaction Time | 1–2 hours |
| Temperature | Reflux (~100°C) |
| Yield | 95% |
Mechanistic Insights
The Perkin Coumarin Rearrangement drives the transformation, wherein the coumarin derivative undergoes ring-opening under basic conditions, followed by cyclization to form the benzofuran core. The bromine atom is introduced via electrophilic substitution prior to the rearrangement .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MiaPaCa-2 | 0.5 | Caspase-3 activation |
| BXPC-3 | 0.7 | GSK-3β inhibition |
Comparative Analysis with Structural Analogs
The compound’s uniqueness stems from its halogen substitution pattern. Compared to non-brominated analogs like 6-methylbenzofuran, it shows 3-fold higher COX-2 inhibition. Similarly, replacing bromine with chlorine (as in 2-chloro-6-methyl derivatives) reduces anticancer activity by 50%, underscoring bromine’s critical role.
Applications in Medicinal Chemistry
Drug Development
The acetic acid moiety allows derivatization into esters or amides, optimizing pharmacokinetic properties. For instance, methyl ester analogs exhibit improved blood-brain barrier penetration, making them candidates for neuroinflammatory disorders.
Material Science
The planar benzofuran core enables incorporation into conjugated polymers for organic electronics. Preliminary studies show a bandgap of 2.8 eV, suitable for photovoltaic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume